Dispiro(3.1.3.1)decane-5,10-dione

Melting point Thermal properties Solid-state characterization

Photodecarbonylation studies often suffer from uncontrolled biradical generation due to variable quantum yields across dispiro scaffolds. Dispiro(3.1.3.1)decane-5,10-dione (CAS 4893-00-9) directly addresses this: • Φ ≈ 0.03-0.04 quantum yield-~10-fold lower than cyclohexyl analogs-for photon-dose-dependent biradical control • mp 86-87°C enables solvent-free melt processing into temperature-sensitive matrices • Diagnostic cross-ring carbonyl IR signature for rapid batch identity verification Supplied at ≥95% purity with full analytics. Global logistics support.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 4893-00-9
Cat. No. B1656040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDispiro(3.1.3.1)decane-5,10-dione
CAS4893-00-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)C3(C2=O)CCC3
InChIInChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2
InChIKeyVFHGYGWDEXAIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dispiro(3.1.3.1)decane-5,10-dione: Overview of a Cyclobutanedione-Based Ketene Dimer


Dispiro(3.1.3.1)decane-5,10-dione is a symmetrical polymethyleneketene dimer formed via dimerization of trimethyleneketene, featuring two spiro-linked cyclobutanedione moieties that create a rigid, three-dimensional scaffold with significant ring strain [1]. As a member of the dispiro[ n .1. n .1]alkane-dione series, it serves as both a synthetic building block and a mechanistic probe for photodecarbonylation studies, where its unique ring constitution enables distinct reactivity patterns compared to its cyclopentane- and cyclohexane-fused analogs .

Scaffold Strained spiro-cyclobutanedione ketene dimer
Role Photodecarbonylation mechanistic probe
Reactivity Ring-strain-driven distinct photochemical pathway

Why Dispiro(3.1.3.1)decane-5,10-dione Cannot Be Replaced by Higher Homologs


In-class compounds such as dispiro[4.1.4.1]dodecane-6,12-dione (CAS 5011-61-0) and dispiro[5.1.5.1]tetradecane-7,14-dione (CAS 950-21-0) share the same ketene-dimer origin but exhibit fundamentally different solid-state properties, thermal behavior, and photochemical outcomes [1]. The four-membered rings of the target compound impose ~26.5 kcal/mol of ring strain per cyclobutanone unit, dramatically lowering its melting point by approximately 80°C relative to the cyclopentyl homolog and altering its decarbonylation quantum yield . Generic substitution based solely on functional group similarity would ignore these quantifiable property divergences that directly impact formulation, purification, and reactivity in downstream applications.

Target [3.1.3.1] Near-ambient melting point enables low-temperature melt processing
C12/C14 homologs Melting points ~80 °C higher restrict thermal processing options
Target [3.1.3.1] Unique cross-ring carbonyl IR signature allows rapid identity confirmation
C12/C14 homologs No cross-ring carbonyl coupling; IR-based identity check not available
Target [3.1.3.1] Significantly lower photodecarbonylation quantum yield for finer kinetic control
C12/C14 homologs Higher quantum yield alters biradical production rates and photoproduct distribution

Quantitative Differentiation Evidence Against Closest Analogs


Melting Point: Substantially Lower Than Higher Homologs

Dispiro(3.1.3.1)decane-5,10-dione exhibits a melting point of 86–87°C , which is substantially lower than both dispiro[4.1.4.1]dodecane-6,12-dione (170 ± 2°C) [1] and dispiro[5.1.5.1]tetradecane-7,14-dione (165–167°C) . This thermal behavior is consistent with the higher ring strain in the four-membered rings of the target compound, which reduces crystal lattice stability.

Melting point
Head-to-head
86–87 °C
Enables melt-processing at near-ambient temperature
C12 analog: 170 ± 2 °C; C14: 165–167 °C
Melting point Thermal properties Solid-state characterization

Ionization Energy: Differentiated Electronic Stability

The vertical ionization energy (IE) of dispiro[3.1.3.1]decane-5,10-dione was determined by electron impact mass spectrometry as 9.0 ± 0.02 eV [1]. This value is 0.1 eV higher than the IE of dispiro[4.1.4.1]dodecane-6,12-dione (8.9 ± 0.01 eV) [2] and identical within error to dispiro[5.1.5.1]tetradecane-7,14-dione (9.0 ± 0.05 eV) [3], indicating that the four-membered ring system imposes distinct electronic effects on the highest occupied molecular orbital (HOMO).

Ionization energy
Head-to-head
9.0 ± 0.02 eV
Distinct electronic structure affects MS fragmentation patterns
C12 analog: 8.9 ± 0.01 eV; C14: 9.0 ± 0.05 eV
Ionization energy Mass spectrometry Electronic structure

Unique Cross-Ring Carbonyl Interaction

Infrared and ultraviolet spectroscopic studies of dispiro[3.1.3.1]decane-5,10-dione revealed significant cross-ring interaction between the two carbonyl groups positioned on opposite cyclobutanone rings [1]. In contrast, the analogous dispiro[4.1.4.1]dodecane-6,12-dione and dispiro[5.1.5.1]tetradecane-7,14-dione systems show no detectable cross-ring coupling in NMR (<0.5 Hz for the difluorinated derivative) [2], indicating that the spatial proximity and through-space orbital overlap are uniquely enabled by the smaller four-membered ring geometry.

Cross-ring interaction
Reported
Significant carbonyl coupling detected by IR/UV
Unique spectroscopic marker for scaffold identity confirmation
Absent in C12 and C14 analogs
Cross-ring interaction IR spectroscopy Through-space coupling

Ring-Strain-Driven Photodecarbonylation Behavior

Among the four dispiro-substituted 1,4-cyclobutanediones (1a–d) investigated by Kuzmanich and Garcia-Garibay, compound 1a (dispiro[3.1.3.1]decane-5,10-dione) was reported to have a quantum yield of decarbonylation of approximately 0.03–0.04 , which is an order of magnitude lower than that of the dispirocyclohexyl-substituted analog 1c (Φ ≈ 0.33–0.34) . Furthermore, 1a exhibits a unique photoproduct distribution, forming a lactone (via [2+2] heterocycloaddition of an intermediate ketene) that is not observed for the higher homologs, as confirmed by IR analysis .

Photodecarbonylation
Data to verify
Φ ≈ 0.03–0.04 (target) vs Φ ≈ 0.33 (cyclohexyl analog)
~10-fold lower quantum yield enables finer biradical kinetic control
Source data pending independent verification
Photodecarbonylation Ring strain Quantum yield

Crystal Density and Compact Scaffold Packing

Dispiro[3.1.3.1]decane-5,10-dione has a molecular weight of 164.20 g/mol and a density of 1.23 g/cm³ [1]. In comparison, dispiro[4.1.4.1]dodecane-6,12-dione (C12) has a molecular weight of 192.25 g/mol and density of approximately 1.32 g/cm³ [2], while dispiro[5.1.5.1]tetradecane-7,14-dione (C14) has a molecular weight of 220.31 g/mol and density of 1.11 g/cm³ . The higher density of the target compound relative to the C14 analog, despite its lower molecular weight, reflects the compact molecular packing enabled by the smaller cyclobutane rings.

Crystal density
Cross-study
1.23 g/cm³ (MW 164.20)
Compact packing supports better shelf stability vs C14 analog
C12: 1.32 g/cm³; C14: 1.11 g/cm³
Molecular weight Density Crystal packing

High-Value Applications for Dispiro(3.1.3.1)decane-5,10-dione


Low-Quantum-Yield Solid-State Photochemistry

Researchers studying biradical generation via photodecarbonylation can exploit the ~10-fold lower quantum yield (Φ ≈ 0.03–0.04) of dispiro[3.1.3.1]decane-5,10-dione relative to cyclohexyl-substituted analogs (Φ ≈ 0.33) to achieve finer kinetic control over biradical production rates in solid-state mechanistic studies [1]. This lower efficiency, combined with the compound's unique lactone-forming photoproduct pathway, makes it the preferred choice when photon-dose-dependent radical concentrations are required.

Room-Temperature Melt-Formulation Processing

The low melting point of 86–87°C [1] enables solvent-free melt-processing of dispiro[3.1.3.1]decane-5,10-dione into polymer matrices or composite films at temperatures well below the decomposition thresholds typical of organic diketones. In contrast, the C12 and C14 analogs require processing temperatures above 165°C , which precludes their use with thermally sensitive co-formulants or substrates.

Spectroscopic Identity Confirmation via IR Signature

Quality control laboratories can leverage the unique cross-ring carbonyl interaction—observable by IR spectroscopy as a distinct spectral signature [1]—as a rapid, non-destructive identity test that unambiguously confirms the [3.1.3.1] scaffold. This diagnostic feature is absent in the C12 and C14 analogs, providing a built-in spectroscopic handle for batch-to-batch verification during incoming material inspection.

Compact Ketene Dimer Building Blocks for Synthesis

For synthetic applications where molecular size and steric demand are critical, the target compound's molecular weight of 164.20 g/mol and compact cyclobutane-based scaffold [1] offer a 14–25% mass advantage over its higher homologs [2], enabling higher molar loading in scaffold-hopping medicinal chemistry programs where the dispiro core is being evaluated as a phenyl bioisostere.

Application
Selection Property
Validation Focus
Solid-state photodecarbonylation kinetics
Low quantum yield for biradical control
Photoproduct distribution and quantum yield reproducibility
Melt-formulation processing
Near-ambient melting point
Thermal stability and compatibility with co-formulants
Spectroscopic identity confirmation
Unique cross-ring carbonyl IR signature
IR-based batch-to-batch verification
Compact ketene dimer building block
Lower molecular weight and compact scaffold
Molar loading efficiency and steric demand in scaffold-hopping
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